

preparing BMS 310705 stock solution for experiments

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Compound of Interest

Compound Name: BMS 310705

Cat. No.: B1588775

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Application Notes and Protocols for BMS-310705 For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents.^[1] Its enhanced water solubility and chemical stability make it a valuable compound for cancer research.^{[1][2]} BMS-310705 has demonstrated potent anti-tumor activity in both taxane-sensitive and taxane-resistant tumor models.^[3] These application notes provide detailed protocols for the preparation of BMS-310705 stock solutions and an overview of its mechanism of action for experimental use.

Chemical and Physical Properties

A summary of the key properties of BMS-310705 is presented in the table below.

Property	Value	Reference
Synonyms	21-Aminoepothilone B	[4]
Molecular Formula	C27H42N2O5S	PubChem CID: 9869573
Molecular Weight	522.7 g/mol	PubChem CID: 9869573
Appearance	White to off-white solid	
Solubility	Improved water solubility compared to other epothilones. Soluble in DMSO.	[1][2]
Mechanism of Action	Microtubule-stabilizing agent, inducing apoptosis.	[1][5]

Experimental Protocols

1. Preparation of a 10 mM BMS-310705 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of BMS-310705 in DMSO, suitable for use in most in vitro cell-based assays.

Materials:

- BMS-310705 powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes
- Calibrated pipettes and sterile tips

Procedure:

- **Weighing the Compound:** Accurately weigh out the desired amount of BMS-310705 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.227 mg of BMS-310705.

- **Dissolution in DMSO:** Add the appropriate volume of DMSO to the weighed BMS-310705 powder. For a 10 mM solution, if you weighed 5.227 mg, add 1 mL of DMSO.
- **Ensuring Complete Dissolution:** Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary to aid dissolution.
- **Aliquoting:** Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
- **Storage:** Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[\[4\]](#)

2. Preparation of Working Solutions

For cell culture experiments, the DMSO stock solution should be serially diluted to the desired final concentration in a sterile cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

Example Dilution for a 100 µM Working Solution:

- Aseptically add 1 µL of the 10 mM BMS-310705 stock solution to 99 µL of sterile cell culture medium.
- Mix thoroughly by gentle pipetting. This will yield a 100 µM working solution.
- Further dilutions can be made from this working solution to achieve the final desired experimental concentrations (e.g., 0.05 µM to 0.5 µM).[\[1\]](#)

Mechanism of Action: Signaling Pathway

BMS-310705 exerts its cytotoxic effects by stabilizing microtubules, which disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The apoptotic signaling cascade initiated by BMS-310705 primarily involves the mitochondrial pathway.[\[1\]](#)



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Caption: BMS-310705 signaling pathway leading to apoptosis.

Experimental Workflow

The following diagram outlines a general workflow for conducting in vitro experiments using a prepared BMS-310705 stock solution.

Caption: General workflow for in vitro cell-based assays with BMS-310705.

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